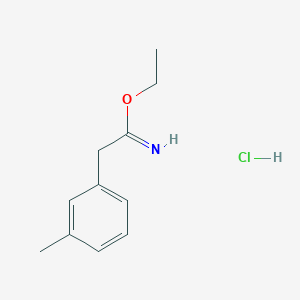

![molecular formula C9H5Cl3N2S B6340689 5-Chloro-3-[(2,4-dichlorophenyl)methyl]-1,2,4-thiadiazole CAS No. 90483-74-2](/img/structure/B6340689.png)

5-Chloro-3-[(2,4-dichlorophenyl)methyl]-1,2,4-thiadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Suzuki–Miyaura Coupling

The compound could potentially be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This process is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation

Protodeboronation is another potential application. This process involves the removal of a boron group from an organic compound. The compound could potentially be used in the protodeboronation of pinacol boronic esters, utilizing a radical approach .

Anti-Markovnikov Hydromethylation

The compound could potentially be used in anti-Markovnikov hydromethylation of alkenes. This is a valuable but unknown transformation that allows for the formal addition of a hydrogen and a methyl group across a carbon-carbon double bond .

Nitration Process

The compound could potentially be used in the nitration process of 2-(2,4-dichloro-5-nitrophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one, which is a key intermediate for the synthesis of the important triazolinone herbicide Sulfentrazone .

Synthesis of 3-(3,5-Dichlorophenyl)-2,4-oxazolidinedione

The compound could potentially be used to synthesize 3-(3,5-Dichlorophenyl)-2,4-oxazolidinedione (DCPO), a derivative of 3,5-Dichlorophenyl isocyanate .

Synthesis of Phenylcarbamate Derivatives

The compound could potentially be used to synthesize phenylcarbamate derivatives of cellulose and amylose. These derivatives are useful as polysaccharide-based chiral stationary phases .

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .

Mode of Action

In the context of suzuki–miyaura coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki–miyaura coupling reaction, which this compound may be involved in, is a key process in the synthesis of various organic compounds .

Result of Action

It’s worth noting that the suzuki–miyaura coupling reaction, which this compound may be involved in, is a key process in the synthesis of various organic compounds .

Action Environment

It’s known that the compound is a colorless or light yellow liquid, soluble in organic solvents such as ether and alcohol, but insoluble in water . This suggests that the compound’s action and stability may be influenced by factors such as solvent type and pH.

Propiedades

IUPAC Name |

5-chloro-3-[(2,4-dichlorophenyl)methyl]-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl3N2S/c10-6-2-1-5(7(11)4-6)3-8-13-9(12)15-14-8/h1-2,4H,3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPTWAWKFWKKFDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CC2=NSC(=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-[(2,4-dichlorophenyl)methyl]-1,2,4-thiadiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

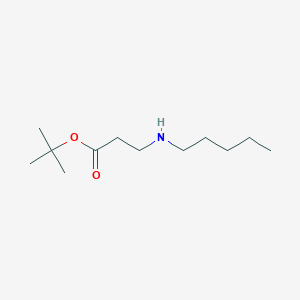

![tert-Butyl 3-[(3-methylbutyl)amino]propanoate](/img/structure/B6340613.png)

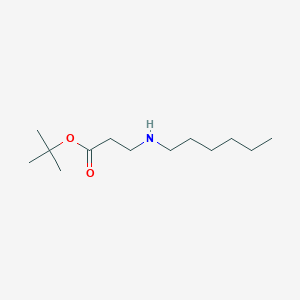

![tert-Butyl 3-[(pentan-2-yl)amino]propanoate](/img/structure/B6340635.png)

![tert-Butyl 3-[(pentan-3-yl)amino]propanoate](/img/structure/B6340643.png)

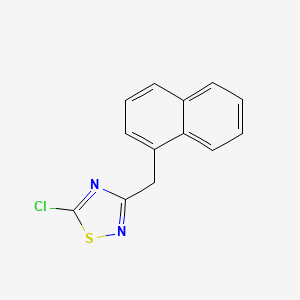

![5-Chloro-3-[(2,6-dichlorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340649.png)

![tert-Butyl 3-[(1-methoxypropan-2-yl)amino]propanoate](/img/structure/B6340651.png)

![tert-Butyl 3-[(1-phenylethyl)amino]propanoate](/img/structure/B6340655.png)

![tert-Butyl 3-[(2-ethoxyethyl)amino]propanoate](/img/structure/B6340656.png)

![5-Chloro-3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340669.png)

![5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340673.png)

![5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340681.png)